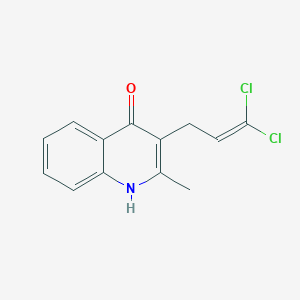
3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol, also known as DCPIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPIQ is a quinoline derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has also been shown to bind to acetylcholinesterase and inhibit its activity, leading to the accumulation of acetylcholine in the synaptic cleft.
Biochemical and Physiological Effects:
This compound has been shown to possess antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to inhibit the activity of acetylcholinesterase, leading to enhanced cholinergic neurotransmission. Moreover, this compound has been studied for its potential use as a fluorescent probe for imaging of biological systems.
Advantages and Limitations for Lab Experiments
3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol has several advantages for lab experiments, including its high purity and stability. However, this compound has some limitations, including its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for research on 3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. Moreover, further studies are needed to determine the toxicity and safety of this compound in vivo.
Synthesis Methods
3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol can be synthesized through various methods, including the reaction of 2-methyl-4-quinolinol with 3,3-dichloroacryloyl chloride in the presence of a base. Another method involves the reaction of 2-methyl-4-quinolinol with 3,3-dichloroacrylic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide. These methods have been optimized to yield high purity this compound.
Scientific Research Applications
3-(3,3-dichloro-2-propen-1-yl)-2-methyl-4-quinolinol has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. This compound has been shown to possess antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been studied for its potential use as a fluorescent probe for imaging of biological systems. Moreover, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to the accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission.
properties
IUPAC Name |
3-(3,3-dichloroprop-2-enyl)-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c1-8-9(6-7-12(14)15)13(17)10-4-2-3-5-11(10)16-8/h2-5,7H,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLBPEFJUBUZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726840.png)
![N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B5726854.png)
![5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5726861.png)

![5,6-dimethyl-2-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5726871.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(ethylthio)-N-methylbenzamide](/img/structure/B5726872.png)

![5-chloro-2-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5726894.png)
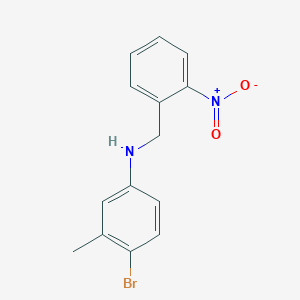

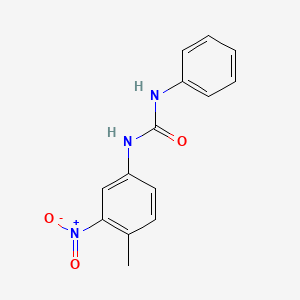
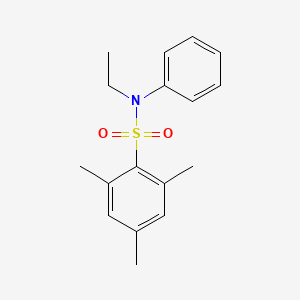
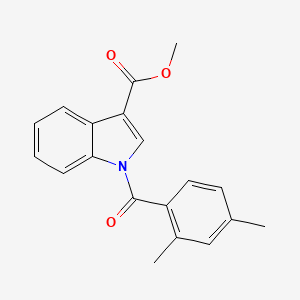
![N-(2-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726941.png)